Cas no 1072946-34-9 (4-Cyano-1H-indole-2-boronic Acid)
4-Cyano-1H-indole-2-boronic Acid Chemical and Physical Properties
Names and Identifiers
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- 3,4,5-Trichloro-2-methylphenylboronic acid
- (3,4,5-trichloro-2-methylphenyl)boronic acid
- 4-Cyano-1H-indole-2-boronic Acid
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- MDL: MFCD11053802
- Inchi: 1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3
- InChI Key: NEKATBSATBTEKT-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=CC(B(O)O)=C1C)Cl)Cl
Computed Properties
- Exact Mass: 237.95300
Experimental Properties
- Density: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.043 g/l) (25 º C),
- PSA: 40.46000
- LogP: 1.63500
4-Cyano-1H-indole-2-boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110676-250mg |
(3,4,5-Trichloro-2-methylphenyl)boronic acid |
1072946-34-9 | 95% | 250mg |
$651.70 | 2023-09-04 | |
| TRC | C998568-2.5mg |
4-Cyano-1H-indole-2-boronic Acid |
1072946-34-9 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998568-5mg |
4-Cyano-1H-indole-2-boronic Acid |
1072946-34-9 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C998568-25mg |
4-Cyano-1H-indole-2-boronic Acid |
1072946-34-9 | 25mg |
$ 295.00 | 2022-06-06 | ||
| Ambeed | A442486-1g |
(3,4,5-Trichloro-2-methylphenyl)boronic acid |
1072946-34-9 | 96% | 1g |
$1850.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248812-1g |
3,4,5-Trichloro-2-methylphenylboronic acid |
1072946-34-9 | 96% | 1g |
¥17417.00 | 2024-08-09 | |
| 1PlusChem | 1P003IV0-250mg |
(3,4,5-Trichloro-2-methylphenyl)boronic acid |
1072946-34-9 | 96% | 250mg |
$1013.00 | 2025-02-20 | |
| 1PlusChem | 1P003IV0-100mg |
(3,4,5-Trichloro-2-methylphenyl)boronic acid |
1072946-34-9 | 96% | 100mg |
$513.00 | 2025-02-20 | |
| A2B Chem LLC | AB63612-100mg |
3,4,5-Trichloro-2-methylphenylboronic acid |
1072946-34-9 | 96% | 100mg |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AB63612-250mg |
3,4,5-Trichloro-2-methylphenylboronic acid |
1072946-34-9 | 96% | 250mg |
$771.00 | 2024-04-20 |
4-Cyano-1H-indole-2-boronic Acid Suppliers
4-Cyano-1H-indole-2-boronic Acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-Cyano-1H-indole-2-boronic Acid
4-Cyano-1H-indole-2-boronic Acid: A Versatile Building Block for Pharmaceutical and Material Science
4-Cyano-1H-indole-2-boronic Acid (CAS: 1072946-34-9) is a highly valuable boronic acid derivative that has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a heterocyclic boronic acid compound, it serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry where it's used to create novel drug candidates.
The molecular structure of 4-Cyano-1H-indole-2-boronic Acid combines an indole scaffold with both cyano and boronic acid functional groups, making it exceptionally versatile for Suzuki-Miyaura cross-coupling reactions. This property has made it particularly valuable in medicinal chemistry, where researchers are constantly searching for new small molecule inhibitors and kinase-targeting compounds.
Recent trends in drug discovery have shown increased interest in indole-based pharmaceuticals, with 4-Cyano-1H-indole-2-boronic Acid playing a pivotal role as a building block. The compound's ability to participate in palladium-catalyzed coupling reactions makes it ideal for creating diverse molecular architectures, addressing one of the most common search queries among medicinal chemists: "How to modify indole structures for improved bioactivity?"
In material science, 4-Cyano-1H-indole-2-boronic Acid has shown promise in the development of organic electronic materials. Its conjugated system and functional groups allow for the creation of novel π-conjugated polymers, answering another frequently searched question: "What are the latest boronic acid derivatives for OLED applications?"
The synthesis and handling of 4-Cyano-1H-indole-2-boronic Acid require careful consideration of its boronic acid stability and moisture sensitivity, topics that frequently appear in chemical forums. Proper storage conditions (typically under inert atmosphere at low temperatures) are crucial for maintaining its reactivity, a practical concern often raised by researchers working with boron-containing compounds.
Analytical characterization of 4-Cyano-1H-indole-2-boronic Acid typically involves NMR spectroscopy (particularly 11B NMR for the boronic acid moiety), mass spectrometry, and HPLC purity analysis. These techniques are essential for quality control, addressing common quality assurance questions in fine chemical production.
The pharmaceutical applications of 4-Cyano-1H-indole-2-boronic Acid are particularly exciting, with recent studies exploring its use in developing protein kinase inhibitors and cancer therapeutics. This aligns with current healthcare trends focusing on targeted therapies and personalized medicine, making it a compound of significant interest to both academic and industrial researchers.
From a commercial perspective, the demand for high-purity 4-Cyano-1H-indole-2-boronic Acid has been steadily increasing, driven by growing R&D activities in both pharmaceutical and material science sectors. Suppliers often highlight its batch-to-batch consistency and scalable synthesis as key purchasing considerations, reflecting common buyer concerns in the fine chemicals market.
Environmental and safety considerations for 4-Cyano-1H-indole-2-boronic Acid follow standard laboratory protocols for handling organoboron compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended, addressing common workplace safety queries in chemical laboratories.
The future outlook for 4-Cyano-1H-indole-2-boronic Acid appears promising, with potential applications expanding into bioconjugation chemistry and diagnostic probe development. These emerging uses respond to the growing interest in theranostic agents (therapeutic + diagnostic) in modern medicine, a hot topic in current chemical research.
For researchers considering working with 4-Cyano-1H-indole-2-boronic Acid, understanding its structure-activity relationships and reactivity patterns is crucial. Many literature searches focus on "optimizing reactions with indole boronic acids," reflecting the practical challenges chemists face when incorporating this valuable building block into their synthetic routes.
In conclusion, 4-Cyano-1H-indole-2-boronic Acid (CAS 1072946-34-9) represents a fascinating intersection of pharmaceutical chemistry and material science. Its unique combination of indole core, cyano group, and boronic acid functionality makes it an indispensable tool for modern chemical research, addressing numerous current challenges in drug discovery and advanced materials development.
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